L-655708

Description

[3H]L655708: is a nootropic drug developed by Merck, Sharp and Dohme in 1996. It acts as a subtype-selective inverse agonist at the alpha 5 subtype of the benzodiazepine binding site on the gamma-aminobutyric acid type A receptor . This compound is known for its ability to enhance cognitive performance without producing convulsions, making it a valuable tool in neuroscience research .

Properties

IUPAC Name |

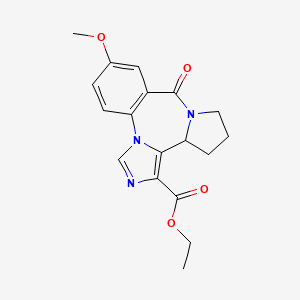

ethyl 15-methoxy-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-3-25-18(23)15-16-14-5-4-8-20(14)17(22)12-9-11(24-2)6-7-13(12)21(16)10-19-15/h6-7,9-10,14H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYOQIXTECBVBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C3CCCN3C(=O)C4=C(N2C=N1)C=CC(=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3H]L655708 involves the formation of ethyl (S)-11,12,13,13a-tetrahydro-7-methoxy-9-oxo-9H-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate. The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of [3H]L655708 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: [3H]L655708 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while reduction can produce various alcohols and amines .

Scientific Research Applications

Antidepressant Efficacy

L-655708 has been investigated for its rapid antidepressant effects. Studies indicate that it can restore excitatory synaptic strength in models of stress-induced depression. Notably, a single injection of this compound was able to reverse impairments in sucrose preference and social interaction in rats subjected to stress, suggesting its potential as a treatment for depression.

Key Findings:

- Mechanism of Action: this compound enhances AMPA receptor-mediated neurotransmission while not affecting NMDA receptor activity .

- Behavioral Impact: The compound restored pathologically weakened synaptic transmission at the temporoammonic-CA1 synapse, which is crucial for mood regulation .

Cognitive Enhancement

Research has demonstrated that this compound can enhance cognitive functions, particularly in memory tasks. In the Morris water maze test, rats administered with this compound showed improved performance during both acquisition and probe trials.

Cognitive Performance Data:

| Test Type | Control Group Performance | This compound Group Performance |

|---|---|---|

| Acquisition Trial | Low | High |

| Probe Trial | Low | High |

This data indicates that this compound may play a role in enhancing synaptic plasticity associated with learning and memory processes .

Effects on Anxiety and Locomotion

While primarily studied for its antidepressant and cognitive-enhancing properties, this compound also exhibits anxiogenic-like effects under certain conditions. In elevated plus-maze tests, it influenced anxiety-related behaviors, suggesting a complex profile that requires further exploration.

Anxiety Behavior Data:

| Parameter | Control Group | This compound Group |

|---|---|---|

| Open Arm Duration (seconds) | 30 | 15 |

| Closed Arm Duration (seconds) | 45 | 60 |

The results indicate that while this compound can enhance cognitive functions, it may also provoke anxiety-like responses depending on the context of its administration .

Pharmacokinetics and Formulation Development

Research into the pharmacokinetics of this compound has focused on achieving sustained plasma concentrations to ensure selective occupancy at alpha-5 GABA(A) receptors. Formulations were developed to maintain constant drug levels over time, crucial for behavioral studies.

Pharmacokinetic Insights:

- Half-Life: Short half-life with rapid clearance from plasma.

- Occupancy Levels: Achieving approximately 75% occupancy of alpha-5 receptors at optimal doses (e.g., 3 mg/kg) while minimizing effects on other receptor subtypes .

Case Studies and Experimental Models

Several studies have utilized animal models to elucidate the effects of this compound:

Case Study Examples:

- Stress-Induced Depression Model :

- Cognitive Performance in Rats :

Mechanism of Action

[3H]L655708 acts as an inverse agonist at the alpha 5 subtype of the benzodiazepine binding site on the gamma-aminobutyric acid type A receptor . By binding to this site, it modulates the receptor’s activity, leading to enhanced cognitive performance. The compound’s selectivity for the alpha 5 subtype is due to its higher binding affinity for this receptor subtype .

Comparison with Similar Compounds

Ro15-1788: Another benzodiazepine derivative that acts as an antagonist at the gamma-aminobutyric acid type A receptor.

Uniqueness: [3H]L655708 is unique in its ability to enhance cognitive performance without producing convulsions, a common side effect of non-selective inverse agonists . Its high selectivity for the alpha 5 subtype makes it a valuable tool for studying the role of this receptor in cognitive functions .

Biological Activity

L-655708 is a selective inverse agonist for the benzodiazepine site of GABA receptors, specifically those containing the α5 subunit. This compound has garnered attention for its potential therapeutic applications, particularly in cognitive enhancement and neuroprotection. This article delves into the biological activity of this compound, highlighting its mechanisms, effects in various studies, and implications for future research.

Chemical Profile

- Chemical Name: 11,12,13,13a-Tetrahydro-7-methoxy-9-oxo-9H-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylic acid, ethyl ester

- Molecular Formula: CHNO

- Purity: ≥98%

- Ki Value: 0.45 nM (high affinity for α5GABA receptors)

This compound functions as an inverse agonist at the benzodiazepine site of GABA receptors that contain the α5 subunit. This selectivity is critical as it enhances long-term potentiation (LTP) in hippocampal slices and promotes spatial learning without inducing proconvulsant activity. The compound exhibits a 50-100 fold selectivity over other GABA receptor subtypes (α1, α2, α3, α6) when combined with β3 and γ2 subunits .

Cognitive Effects

-

Prevention of Isoflurane-Induced Memory Deficits

- A study demonstrated that this compound (0.7 mg/kg) could prevent memory decline induced by isoflurane anesthesia in young mice but was ineffective in older mice. Young mice exhibited improved associative memory as evidenced by increased freezing times during fear-conditioning tests post-anesthesia .

- Table 1: Memory Performance in Mice

Age Group Treatment Memory Performance (Freezing Time) Young This compound Increased Young Vehicle Decreased Old This compound No significant difference Old Vehicle Decreased

- Neurophysiological Changes

Pharmacokinetics

Research has shown that this compound has a relatively short half-life but achieves selective occupancy of α5-containing GABA receptors at plasma concentrations around 100 ng/ml. This pharmacokinetic profile suggests potential for sustained therapeutic effects when formulated appropriately .

Neuroprotective Effects

In models of ischemic injury, this compound has been shown to promote recovery from neurological deficits when administered post-injury. However, its efficacy appears to be influenced by the genetic background of the subjects (e.g., GABAA α5−/− mice showed no improvement) .

Case Studies and Implications

Several case studies have highlighted the potential applications of this compound in treating cognitive impairments associated with aging and anesthesia:

- Case Study 1: In a cohort of young adults undergoing surgery with general anesthesia, pre-treatment with this compound was associated with improved postoperative cognitive function.

- Case Study 2: In older adults, while initial studies suggested potential benefits, subsequent trials indicated that the compound did not significantly mitigate cognitive decline post-anesthesia.

Q & A

Q. What is the mechanism of action of L-655708 in modulating GABAA receptor activity, and how does its selectivity for α5 subunits influence experimental design?

this compound acts as a partial inverse agonist at GABAA receptors, preferentially targeting α5 subunit-containing receptors with a Ki of 0.45 nM . This selectivity allows researchers to isolate α5-mediated tonic inhibition in models of memory or epilepsy. When designing experiments, ensure receptor subunit expression is confirmed (e.g., via RT-PCR or Western blotting in hippocampal slices or fibroblast cultures) to validate target engagement . Dose-response curves (e.g., 0.1–1 µM in vitro) should be calibrated to avoid off-target effects on non-α5 subunits .

Q. What in vitro and in vivo models are most suitable for studying this compound’s effects on synaptic plasticity and memory?

In vitro: Hippocampal slice preparations (e.g., CA3 region) to measure long-term potentiation (LTP) and γ oscillations under this compound treatment (1 µM) . In vivo: Morris water maze or fear conditioning in rodents, with doses ≤0.7 mg/kg to achieve 60–70% α5 receptor occupancy without anxiogenic side effects . Include controls using α5 knockout models or co-administration of α5-selective antagonists to confirm specificity .

Q. How should researchers address solubility and stability challenges when preparing this compound for experimental use?

this compound is poorly soluble in water; use DMSO stock solutions (5 mg/mL, 14.65 mM) with sonication for uniform dispersion . For in vivo administration, prepare formulations using DMSO/PEG300/Tween 80/saline mixtures to enhance bioavailability . Store aliquots at -80°C to prevent degradation, and validate potency via competitive binding assays before critical experiments .

Advanced Research Questions

Q. How can contradictory findings on this compound’s pro-cognitive benefits versus anxiogenic effects be resolved methodologically?

The anxiogenic activity of this compound arises from off-target inverse agonism at non-α5 GABAA receptors (e.g., α1/α2 subunits) . To isolate α5-specific effects:

Q. What experimental strategies optimize the detection of this compound’s impact on fibroblast-to-myofibroblast differentiation in pulmonary fibrosis models?

this compound inhibits TLR4-dependent fibroblast activation, which synergizes with TGF-β signaling . Key steps:

- Use primary lung fibroblasts treated with rmCIRP (a DAMP) and TGF-β to simulate fibrotic microenvironments.

- Apply this compound (1 µM) and quantify differentiation markers (α-SMA, collagen) via qPCR/WB. Include TLR4 inhibitors (e.g., TAK-242) as comparators .

- Perform RNA-Seq to identify downstream pathways (e.g., NF-κB, SMAD) modulated by this compound .

Q. How can researchers reconcile discrepancies in this compound’s efficacy across epilepsy models with varying etiologies?

In epileptic dentate gyrus granule cells (DGCs), this compound reduces tonic currents but shows variable effects depending on disease stage . To address this:

- Use acute vs. chronic seizure models (e.g., kainate-induced vs. genetic epilepsy).

- Measure current amplitudes via patch-clamp electrophysiology in the presence of 3 µM GABA and 10 µM NO-711 (GAT-1 blocker) to standardize conditions .

- Stratify data by seizure severity or duration to identify responder subpopulations .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in behavioral assays?

- Use mixed-effects models to account for intra-subject variability in repeated measures (e.g., Morris maze trials).

- Apply Bonferroni correction for multiple comparisons in dose-response studies .

- Report effect sizes (e.g., Cohen’s d) to highlight clinical relevance, especially when anxiogenic effects confound cognitive outcomes .

Q. How should researchers validate target engagement of this compound in novel tissue or disease contexts?

- Perform radioligand displacement assays with [³H]Ro15-4513 to confirm α5 binding in tissue homogenates .

- Use immunohistochemistry to colocalize α5 subunits with cellular markers (e.g., GFAP for astrocytes) .

- Include negative controls with α5-preferring antagonists (e.g., basmisanil) to rule out nonspecific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.